Ethyl imidazo[1,5-a]pyrimidine-3-carboxylate
Description
Ethyl imidazo[1,5-a]pyrimidine-3-carboxylate is a heterocyclic compound featuring a fused imidazole-pyrimidine core with an ester functional group at the 3-position. Such compounds are of significant interest in medicinal chemistry due to their structural versatility, which allows for functionalization at multiple positions, enabling applications as kinase inhibitors, fluorescent probes, or intermediates in drug discovery .
Properties
IUPAC Name |
ethyl imidazo[1,5-a]pyrimidine-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O2/c1-2-14-9(13)7-3-11-8-4-10-6-12(8)5-7/h3-6H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKVGFDNQRFYQSG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN2C=NC=C2N=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl imidazo[1,5-a]pyrimidine-3-carboxylate typically involves the cyclization of in situ generated 1H-imidazol-4(5)-amine with 1,3-diketones or malondialdehyde derivatives. The reaction conditions often include the use of acidic catalysts such as trifluoroacetic acid (TFA) to facilitate the cyclization process . Another method involves the reduction of this compound using hydrogen gas over palladium on carbon (Pd/C) catalyst, leading to the formation of ethyl 1,2-dihydroimidazo[1,5-a]pyrimidine-3-carboxylate .
Industrial Production Methods: Industrial production of this compound may involve large-scale cyclization reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The chloro-substituted derivative, Ethyl 4-chloroimidazo[1,5-a]pyrimidine-3-carboxylate, undergoes nucleophilic substitution at the 4-position. The chlorine atom acts as a leaving group, enabling reactions with amines, thiols, or alkoxides under mild conditions.
| Reagent | Conditions | Product | Yield | Citation |
|---|---|---|---|---|
| Benzylamine | EtOH, 60°C, 12 h | 4-(Benzylamino)imidazo[1,5-a]pyrimidine | 78% | |
| Sodium methoxide | MeOH, reflux, 6 h | 4-Methoxyimidazo[1,5-a]pyrimidine | 65% | |
| Thiophenol | DMF, K₂CO₃, 80°C, 8 h | 4-Phenylthioimidazo[1,5-a]pyrimidine | 72% |
Ester Hydrolysis and Functionalization
The ethyl ester group is susceptible to hydrolysis under acidic or basic conditions, yielding the corresponding carboxylic acid, which can be further functionalized :
-
Acidic Hydrolysis : Treatment with HCl (6 M) in refluxing ethanol produces the carboxylic acid derivative (85% yield).
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Basic Hydrolysis : NaOH (2 M) in aqueous THF at 60°C generates the sodium carboxylate intermediate, which can be protonated to the free acid (90% yield) .
Dimroth Rearrangement
Under acidic conditions, Ethyl imidazo[1,5-a]pyrimidine-3-carboxylate undergoes a Dimroth rearrangement to form 3H-imidazo[4,5-b]pyridine derivatives :
| Substrate | Conditions | Product | Yield | Citation |
|---|---|---|---|---|
| This compound | H₂SO₄ (conc.), 100°C, 3 h | Ethyl 3H-imidazo[4,5-b]pyridine-7-carboxylate | 68% |
This reaction involves cleavage of the C–N bond in the pyrimidine ring and reformation of a C–C bond, leading to a structural isomer with retained biological activity .
Electrophilic Aromatic Substitution
The electron-rich pyrimidine ring participates in electrophilic substitution, though reactivity is moderated by the electron-withdrawing ester group:
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Nitration : HNO₃/H₂SO₄ at 0°C introduces a nitro group at the 7-position (55% yield).
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Sulfonation : Fuming H₂SO₄ at 120°C yields the 7-sulfonic acid derivative (60% yield).
Reductive Functionalization
Catalytic hydrogenation (H₂, Pd/C) reduces the pyrimidine ring, producing partially saturated derivatives. For example:
-
Reduction : Ethyl 5,6,7,8-tetrahydroimidazo[1,5-a]pyrimidine-3-carboxylate (70% yield under 50 psi H₂).
Cross-Coupling Reactions
Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) at the 4-position has been explored for introducing aryl or heteroaryl groups:
| Substrate | Conditions | Product | Yield | Citation |
|---|---|---|---|---|
| 4-Bromoimidazo[1,5-a]pyrimidine | Pd(PPh₃)₄, K₂CO₃, DMF/H₂O, 80°C, 12 h | 4-Phenylimidazo[1,5-a]pyrimidine | 82% |
Scientific Research Applications
Key Properties
- Molecular Formula : C₉H₉N₃O₂
- Molecular Weight : 179.19 g/mol
- Purity : Typically ≥95%
Medicinal Chemistry
Ethyl imidazo[1,5-a]pyrimidine-3-carboxylate has been investigated for its potential as a therapeutic agent against various diseases:
- Antimicrobial Activity : Research indicates that this compound exhibits significant antimicrobial properties, making it a candidate for developing new antibiotics .
- Anticancer Properties : Studies have shown that it can induce apoptosis in cancer cell lines by activating specific signaling pathways, such as NF-kappaB, which regulates immune responses and inflammation .
- Antiviral Activity : Its structural similarity to purine bases allows it to interfere with viral replication processes.
Biological Applications
The compound is being explored for its role in:
- Enzyme Inhibition : It may inhibit specific enzymes involved in disease pathways, providing a mechanism for therapeutic action against conditions like tuberculosis and rheumatoid arthritis .
- Cell Signaling Modulation : this compound affects cellular processes through phosphorylation mechanisms, influencing gene expression and cell signaling pathways.
Material Science
Due to its luminescent properties, this compound is being utilized in:
- Optoelectronic Devices : Its ability to emit light makes it suitable for applications in sensors and imaging agents .
Synthesis and Reaction Pathways
The synthesis of this compound typically involves cyclization reactions with various starting materials. Common methods include:
- Cyclization of Imidazol-4(5)-amine with 1,3-Diketones : This method often employs trifluoroacetic acid as a catalyst to facilitate the reaction.
Reaction Types
| Reaction Type | Description |
|---|---|
| Oxidation | Converts the compound into N-oxides using agents like hydrogen peroxide. |
| Reduction | Produces dihydro derivatives using hydrogen gas over palladium on carbon. |
| Substitution | Nucleophilic substitutions can yield various derivatives under acidic/basic conditions. |
Case Study 1: Anticancer Activity
A study demonstrated that this compound exhibited potent cytotoxic effects against several cancer cell lines. The mechanism involved the activation of apoptotic pathways leading to cell death.
Case Study 2: Antimicrobial Efficacy
In vitro tests showed that this compound had significant activity against multiple strains of bacteria and fungi, indicating its potential as a new class of antimicrobial agents.
Mechanism of Action
The mechanism of action of ethyl imidazo[1,5-a]pyrimidine-3-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Heterocyclic Variations
Imidazo[1,5-a]pyrimidine vs. Pyrazolo[1,5-a]pyrimidine Derivatives
- Structural Differences : Replacing the imidazole ring with pyrazole yields pyrazolo[1,5-a]pyrimidine derivatives (e.g., ethyl pyrazolo[1,5-a]pyrimidine-3-carboxylate). These analogs exhibit similar electronic properties but differ in hydrogen-bonding capacity due to the pyrazole’s NH group, influencing their binding to biological targets like protein kinases .
- Synthetic Yields : Pyrazolo derivatives are often synthesized in high yields (73–78%) via reflux in acetic acid , whereas imidazo analogs may require more specialized conditions (e.g., LiHMDS in THF) with moderate yields (16–35%) .
Imidazo[1,5-a]pyrimidine vs. Imidazo[1,5-a]pyridine Derivatives
- Ring Size Impact : Imidazo[1,5-a]pyridine derivatives (e.g., ethyl 1-methylimidazo[1,5-a]pyridine-3-carboxylate) feature a six-membered pyridine ring instead of pyrimidine. This alters π-conjugation and photophysical properties, making them superior fluorescent probes with solvatochromic behavior and large Stokes shifts .
Substituent Effects
Chlorinated Derivatives
- This modification is critical for developing bioactive molecules but may complicate purification due to increased hydrophobicity .
- Comparison with Pyrazolo Analogs : Chlorinated pyrazolo[1,5-a]pyrimidines (e.g., ethyl 5,7-dichloropyrazolo[1,5-a]pyrimidine-3-carboxylate) show similar stability challenges during hydrolysis, where alkaline conditions lead to decarboxylation .
Methyl and Trifluoromethyl Groups
- Methyl-substituted derivatives (e.g., ethyl 5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylate) demonstrate higher crystallinity and stability, with reduction reactions yielding stereoisomers (syn/anti) critical for studying kinase inhibition mechanisms .
- Trifluoromethyl groups (e.g., ethyl 7-(3-(trifluoromethyl)phenyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate) enhance metabolic stability and lipophilicity, improving pharmacokinetic profiles .
Stability and Reactivity
Ester Hydrolysis
- Imidazo/Pyrazolo Pyrimidines: Ethyl esters in both classes undergo hydrolysis under acidic or alkaline conditions. For example, ethyl pyrazolo[1,5-a]thieno[2,3-e]pyrimidine-3-carboxylate decarboxylates completely in acidic media but yields partial carboxylic acid in alkaline conditions .
- Imidazo Pyrimidines: Limited direct data exist, but imidazo[1,5-a]pyridine esters (e.g., ethyl 1-methylimidazo[1,5-a]pyridine-3-carboxylate) show higher ester stability due to reduced electron-withdrawing effects compared to pyrimidine analogs .
Kinase Inhibition
- Pyrazolo[1,5-a]pyrimidine-3-carboxylates are well-documented as dual CDK2/TRKA inhibitors with antiproliferative activity. Substituents like 4-methoxyphenyl or 4-chlorophenyl enhance potency by optimizing hydrophobic interactions .
- Imidazo[1,5-a]pyrimidine derivatives are less explored but show promise in targeting GABA receptors (e.g., ethyl imidazodiazepines) due to their planar aromatic systems .
Data Tables
Table 1: Structural and Functional Comparison of Selected Analogs
Biological Activity
Ethyl imidazo[1,5-a]pyrimidine-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications, supported by relevant research findings and data.
Synthesis of this compound
The synthesis of this compound typically involves cyclocondensation reactions using readily available starting materials. Various methodologies have been developed to enhance yield and purity, including microwave-assisted synthesis and solvent-free conditions. These approaches not only streamline the process but also minimize environmental impact.
Antimicrobial Properties
This compound has demonstrated notable antimicrobial activity against a range of pathogens. A study synthesized a series of imidazo derivatives, including this compound, and evaluated their antibacterial properties against Gram-positive and Gram-negative bacteria. The results indicated that certain derivatives exhibited potent antibacterial effects, with minimum inhibitory concentrations (MIC) comparable to established antibiotics .
| Compound | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| This compound | Staphylococcus aureus | 32 |
| This compound | Escherichia coli | 64 |
Antiviral Activity
Research has also pointed toward the antiviral potential of this compound. In vitro studies indicated that this compound could inhibit viral replication in various assays. For instance, it was found to exhibit activity against certain strains of viruses responsible for respiratory infections .
Anticancer Properties
The compound has been explored for its anticancer properties , particularly in targeting specific cancer cell lines. Studies have shown that this compound can induce apoptosis in cancer cells through mechanisms involving the modulation of cell cycle regulators and pro-apoptotic factors .
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (cervical cancer) | 15 |
| MCF-7 (breast cancer) | 20 |
The biological activity of this compound can be attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : It acts as an inhibitor for several enzymes involved in metabolic pathways critical for pathogen survival.
- DNA Interaction : The compound may intercalate into DNA, disrupting replication and transcription processes in cancer cells.
- Signal Transduction Modulation : It affects signaling pathways related to cell proliferation and apoptosis.
Case Studies
One notable case study involved the evaluation of this compound as a potential treatment for tuberculosis. In this study, the compound was tested against multi-drug resistant strains of Mycobacterium tuberculosis. Results showed promising activity with low MIC values, suggesting its potential as a lead compound for further development .
Another study focused on its plant growth regulating activity. This compound was tested on tomato seedlings and demonstrated significant growth-promoting effects compared to traditional auxins .
Q & A
Q. Methodological Answer :
- ¹H/¹³C NMR : Assignments rely on coupling patterns and integration. For example, ethyl 7-(pyridin-3-yl)pyrazolo[1,5-a]pyrimidine-3-carboxylate shows distinct signals:
- IR Spectroscopy : Ester carbonyl (C=O) stretches appear at ~1690 cm⁻¹, while aromatic C=C vibrations occur near 1546 cm⁻¹ .
- Mass Spectrometry : Molecular ion peaks (e.g., m/z 268 for a pyridinyl derivative) confirm molecular weight .
Advanced: How can researchers resolve stereochemical configurations in reduced pyrazolo[1,5-a]pyrimidine derivatives using NMR?
Methodological Answer :
Reduction of ethyl 5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylate produces syn- and anti-diastereomers. Key strategies include:
- NMR Analysis :
- Solvent Choice : Ethanol promotes crystallization of anti-isomers, enabling isolation via selective precipitation .
Advanced: What strategies are effective for functionalizing the pyrazolo[1,5-a]pyrimidine core to enhance biological activity?
Methodological Answer :
Functionalization focuses on positions 5, 6, and 7:
- Electrophilic Substitution : React with formylated active proton compounds (e.g., enaminones) to introduce aryl or heteroaryl groups at position 7 .
- Nucleophilic Substitution : Replace cyano groups with amines or thiols to modulate electronic properties .
- Case Study : Ethyl 7-chloropyrazolo[1,5-a]pyrimidine-3-carboxylate (97% purity) serves as a precursor for kinase inhibitors, where chlorine enhances target binding .
Advanced: What are the challenges in achieving regioselectivity during the synthesis of substituted derivatives?
Methodological Answer :
Regioselectivity depends on:
- Catalyst Choice : KHSO₄ promotes cyclization at position 7, avoiding competing reactions at position 5 .
- Solvent Effects : Polar aprotic solvents (e.g., DMF) favor nucleophilic substitution at the ester group, while ethanol:water mixtures enhance cyclization efficiency .
- Substituent Effects : Electron-withdrawing groups (e.g., -CN) direct reactions to the pyrimidine ring, whereas electron-donating groups (e.g., -CH₃) activate the pyrazole ring .
Basic: How does the choice of solvent and catalyst influence reaction efficiency?
Q. Methodological Answer :
- Solvent : Ethanol:water (1:1) under ultrasonication accelerates reaction kinetics by 50% compared to DMF, reducing side products .
- Catalyst : KHSO₄ (2 equivalents) improves yields of 7-aryl derivatives (82–95%) by stabilizing intermediates .
- Trade-offs : Prolonged heating in DMF may degrade ester groups, necessitating milder conditions for acid-sensitive derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
